N-(1-isopropyl-3-methyl-1H-pyrazol-5-yl)-2,2-diphenylacetamide
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Overview
Description
N-(1-isopropyl-3-methyl-1H-pyrazol-5-yl)-2,2-diphenylacetamide: is a synthetic organic compound characterized by its unique pyrazole and diphenylacetamide moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-isopropyl-3-methyl-1H-pyrazol-5-yl)-2,2-diphenylacetamide typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized via the reaction of hydrazine with a 1,3-diketone. For instance, 3-methyl-1-phenyl-2-pyrazolin-5-one can be synthesized from the reaction of acetylacetone with phenylhydrazine under acidic conditions.
Alkylation: The pyrazole ring is then alkylated using isopropyl bromide in the presence of a base such as potassium carbonate to introduce the isopropyl group at the nitrogen atom.
Amidation: The final step involves the reaction of the alkylated pyrazole with 2,2-diphenylacetyl chloride in the presence of a base like triethylamine to form the desired amide.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems for reagent addition and product isolation would enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole ring, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the carbonyl group in the diphenylacetamide moiety, potentially converting it to an alcohol.
Substitution: The aromatic rings in the diphenylacetamide moiety can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like nitric acid for nitration or bromine for bromination.
Major Products
Oxidation: Formation of N-oxides.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of nitro or halogenated derivatives.
Scientific Research Applications
Chemistry
In chemistry, N-(1-isopropyl-3-methyl-1H-pyrazol-5-yl)-2,2-diphenylacetamide is used as a ligand in coordination chemistry due to its ability to form stable complexes with transition metals.
Biology
In biological research, this compound is investigated for its potential as an enzyme inhibitor, particularly targeting enzymes involved in inflammatory pathways.
Medicine
In medicinal chemistry, it is explored for its potential as an anti-inflammatory or analgesic agent due to its structural similarity to known bioactive compounds.
Industry
In industrial applications, it can be used as an intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-(1-isopropyl-3-methyl-1H-pyrazol-5-yl)-2,2-diphenylacetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrazole ring can mimic the structure of natural substrates or inhibitors, allowing the compound to bind to active sites and modulate enzyme activity. The diphenylacetamide moiety contributes to the compound’s overall stability and binding affinity.
Comparison with Similar Compounds
Similar Compounds
- N-(1-phenyl-3-methyl-1H-pyrazol-5-yl)-2,2-diphenylacetamide
- N-(1-isopropyl-3-ethyl-1H-pyrazol-5-yl)-2,2-diphenylacetamide
Uniqueness
N-(1-isopropyl-3-methyl-1H-pyrazol-5-yl)-2,2-diphenylacetamide is unique due to the specific substitution pattern on the pyrazole ring, which can influence its binding properties and biological activity. The isopropyl group provides steric hindrance that can affect the compound’s interaction with molecular targets, potentially leading to higher selectivity and potency compared to similar compounds.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and unique characteristics
Properties
IUPAC Name |
N-(5-methyl-2-propan-2-ylpyrazol-3-yl)-2,2-diphenylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O/c1-15(2)24-19(14-16(3)23-24)22-21(25)20(17-10-6-4-7-11-17)18-12-8-5-9-13-18/h4-15,20H,1-3H3,(H,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GFCRUZRMTYKIMQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)NC(=O)C(C2=CC=CC=C2)C3=CC=CC=C3)C(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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